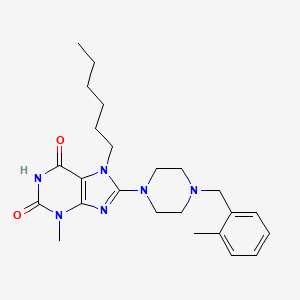

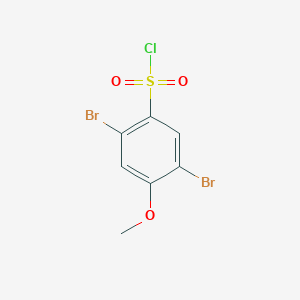

![molecular formula C20H19FN4O2S2 B2646989 N-(2-(2-(2-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-2,4-二甲基苯磺酰胺 CAS No. 946306-28-1](/img/structure/B2646989.png)

N-(2-(2-(2-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-2,4-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide” is a chemical compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles have been known for more than seven decades and have been the subject of considerable interest due to their biological activities .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves several steps. The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Molecular Structure Analysis

The fused thiazolo[3,2-b][1,2,4]triazole system is essentially planar, and bifurcated C-H.O, C-H.N and C-H.F interactions are present between molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include the reaction of 2-mercaptobenzimidazole with ketones to form 2-benzimidazolylthioacetophenone derivatives, followed by cyclization to form the thiazolo[3,2-a]benzimidazoles .科学研究应用

合成和生化评价

一项研究重点关注磺酰胺作为犬尿氨酸3-羟化酶抑制剂的合成和生化评价。与所请求化学物质结构相似的化合物对该酶表现出高亲和力抑制,该酶在犬尿氨酸途径中发挥作用,这是研究神经系统疾病和与神经元损伤相关疾病的兴趣领域(Röver et al., 1997)。

抗癌潜力

另一项研究合成了新型氨基噻唑-芍药酚衍生物,其对包括人类胃腺癌和结直肠腺癌在内的各种癌细胞系表现出显着的抗癌活性。这些发现表明结构相关化合物在开发抗癌剂中的潜在用途(Tsai et al., 2016)。

抗菌和抗炎应用

合成并表征了塞来昔布衍生物作为抗炎、镇痛、抗氧化、抗癌和抗HCV剂的潜力。该研究说明了磺酰胺化合物可以表现出的广泛的生物活性,突出了它们在药物开发中的多功能性(Küçükgüzel et al., 2013)。

除草剂活性

关于新型ALS抑制剂的设计、合成和构效关系的研究表明了磺酰胺衍生物的农业应用。合成了与所请求分子结构相似的化合物并评估了它们的除草剂活性,证明了这些化合物在害虫管理中的潜力(Ren et al., 2000)。

纺织品的紫外线防护和抗菌性能

一项关于含有磺酰胺部分的噻唑偶氮染料用于棉织物的紫外线防护和抗菌性能的研究表明了磺酰胺衍生物在材料科学中的应用。这些化合物被用来增强纺织品的功能,展示了此类化学物质在制药领域之外的适应性(Mohamed et al., 2020)。

作用机制

While the specific mechanism of action of “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide” is not mentioned in the sources, it is known that some thiazolo[3,2-b][1,2,4]triazoles have demonstrated antibacterial effects by increasing the permeability of bacterial membrane, reducing the content of extracellular polysaccharide, and inducing morphological changes of bacterial cells .

未来方向

Thiazolo[3,2-b][1,2,4]triazoles have been the subject of considerable interest due to their biological activities. They have been reported in the patent literature with unique pharmaceutical and medicinal applications. This suggests that they could be promising lead compounds for the rational design of more efficient agricultural antimicrobial agents .

属性

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S2/c1-13-7-8-18(14(2)11-13)29(26,27)22-10-9-15-12-28-20-23-19(24-25(15)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQTUTKPGMCXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide](/img/structure/B2646906.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-cyanobenzenecarboxylate](/img/structure/B2646908.png)

![3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2646915.png)

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2646919.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2646924.png)

![Methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2646926.png)